

The δ -Opioid Receptor Agonist AR-M 1000390: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AR-M 1000390

Cat. No.: B1243119

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

AR-M 1000390 is a potent and exceptionally selective non-peptidic agonist for the δ -opioid receptor (DOR).[1][2] As a derivative of SNC 80, it has garnered significant interest in neuroscience and pharmacology due to its unique low-internalizing properties.[3][4][5] Unlike many other opioid agonists that trigger rapid receptor internalization and desensitization, **AR-M 1000390** appears to induce desensitization through G-protein uncoupling, a mechanism that may offer a distinct therapeutic profile.[6] This document provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and key experimental methodologies related to **AR-M 1000390**.

Chemical Structure and Properties

AR-M 1000390, chemically known as N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride, is a white to off-white solid.[1][7] It is brain penetrant following systemic administration and possesses oral bioavailability.[1][4]

Chemical Identity

Identifier	Value
IUPAC Name	N,N-diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride
Synonyms	ARM-390, ARM390 Hydrochloride
CAS Number	209808-47-9 [1]
Chemical Formula	C ₂₃ H ₂₉ ClN ₂ O [1]
Molecular Weight	384.94 g/mol [1]
SMILES	CCN(CC)C(=O)c1ccc(cc1)C(=C1CCNCC1)c1ccc1.Cl [3]

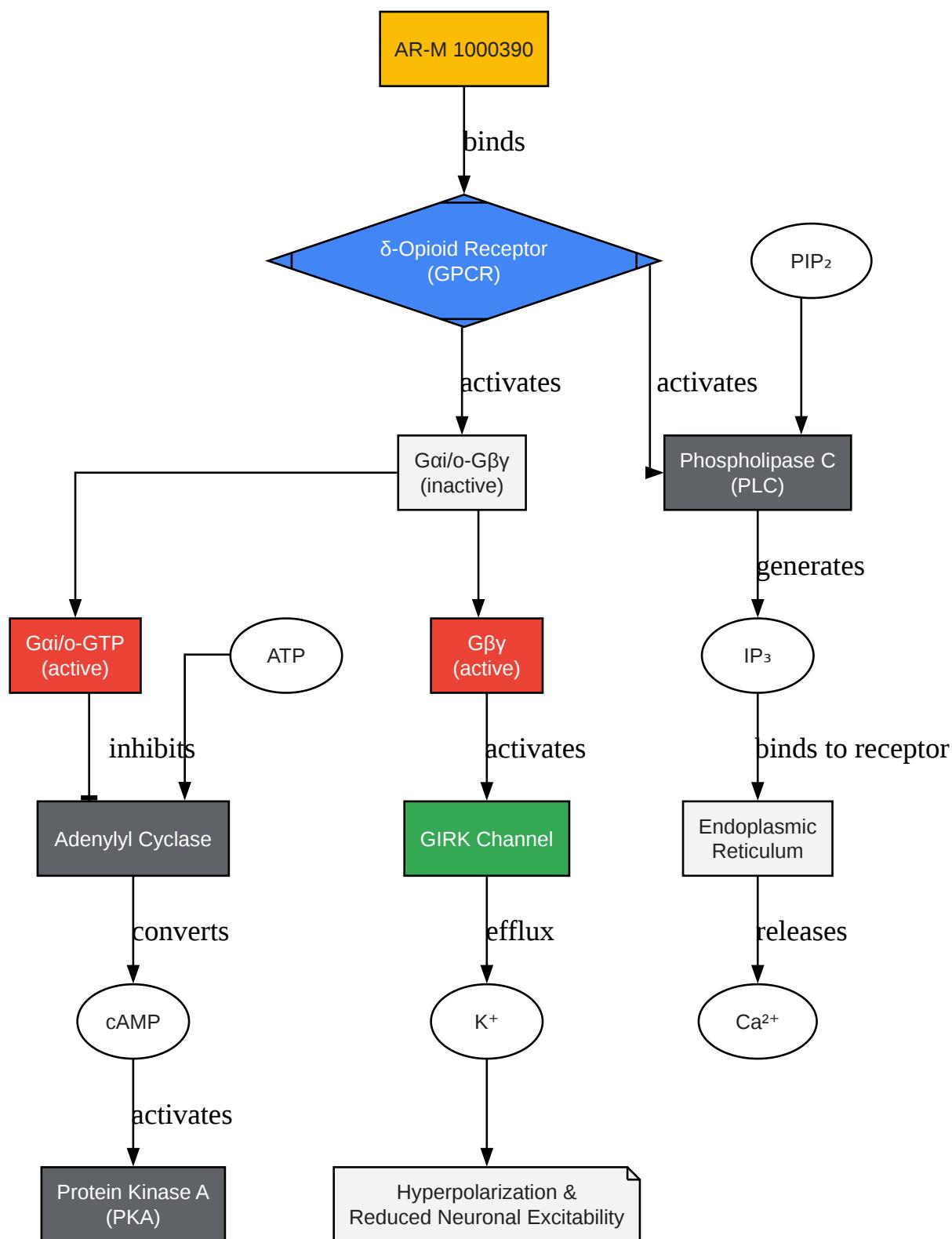
Physicochemical Properties

Property	Value
Appearance	White to off-white solid powder [7]
Solubility	DMSO: ≥ 150 mg/mL (389.67 mM) [1]
H ₂ O: 50 mg/mL (129.89 mM) (requires sonication) [1]	
Storage	Store at -20°C in a dry place. [4]

Pharmacological Profile

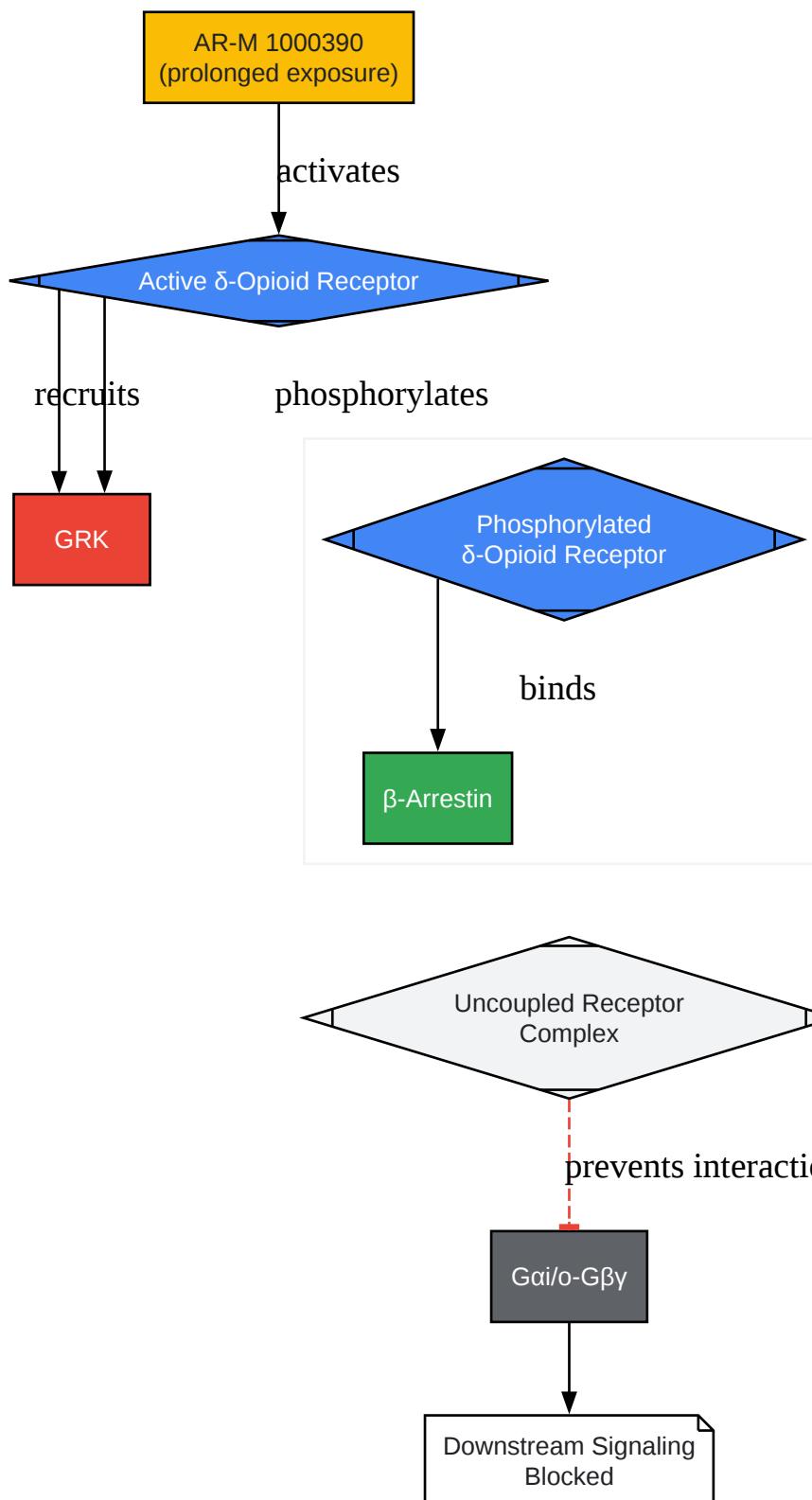
AR-M 1000390 is distinguished by its high affinity and remarkable selectivity for the δ -opioid receptor over the μ - and κ -opioid receptors.

Receptor Binding and Functional Activity


Parameter	Receptor	Value
IC ₅₀ (Binding Affinity)	δ-opioid	0.87 ± 0.23 nM[1]
μ-opioid		3800 ± 172 nM[1]
κ-opioid		7470 ± 606 nM[1]
EC ₅₀ (Functional Potency)	δ-opioid Agonism	7.2 ± 0.9 nM[1]
cAMP Inhibition (forskolin-stimulated)		111 ± 31 nM[6]

Mechanism of Action and Signaling Pathways

As a δ-opioid receptor agonist, **AR-M 1000390**'s primary mechanism involves the activation of this G-protein coupled receptor (GPCR), which is primarily coupled to inhibitory G-proteins (G α i/o).


G-Protein Coupled Signaling Cascade

Upon binding of **AR-M 1000390**, the δ-opioid receptor undergoes a conformational change, leading to the dissociation of the G α i/o subunit from the G $\beta\gamma$ dimer. The activated G α i/o subunit subsequently inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). The G $\beta\gamma$ subunit can, in turn, activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability. Furthermore, δ-opioid receptor activation can stimulate phospholipase C (PLC), leading to the mobilization of intracellular calcium stores.

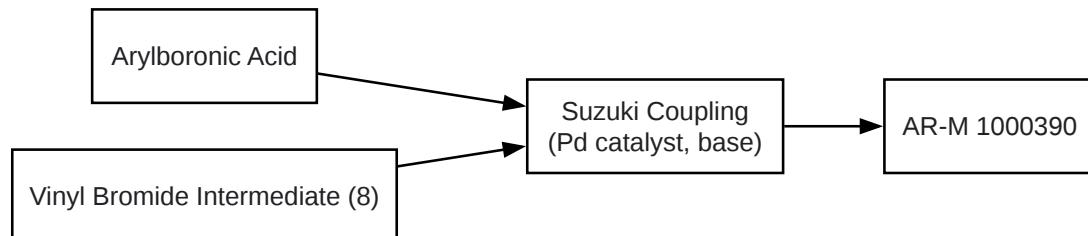
[Click to download full resolution via product page](#)**Caption: AR-M 1000390 canonical signaling pathway.**

Desensitization via G-Protein Uncoupling

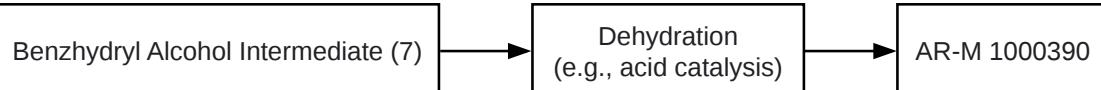
A hallmark of **AR-M 1000390** is its classification as a "low-internalizing" agonist.^{[3][4]} While chronic exposure to many agonists leads to the physical removal of receptors from the cell surface (internalization), **AR-M 1000390** primarily causes desensitization through the functional uncoupling of the receptor from its G-protein. This process is often mediated by G-protein-coupled receptor kinases (GRKs) that phosphorylate the intracellular domains of the activated receptor. This phosphorylation promotes the binding of β -arrestin, which sterically hinders the interaction between the receptor and the G-protein, thereby attenuating downstream signaling without requiring receptor endocytosis.

[Click to download full resolution via product page](#)

Caption: Desensitization of δ-opioid receptor by **AR-M 1000390**.


Experimental Protocols

The following sections detail generalized methodologies for key experiments involving **AR-M 1000390**.


Synthesis of AR-M 1000390

The synthesis of **AR-M 1000390** (referred to as compound 6a in the original publication) can be achieved via two primary routes.

Route 2: Suzuki Coupling

Route 1: Dehydration

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Desensitization of delta-opioid-induced mobilization of Ca²⁺ stores in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. δ-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. delta- and mu-opioid receptor mobilization of intracellular calcium in SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. δ-OPIOJD RECEPTOR MOBILIZATION OF INTRACELLULAR CALCIUM IN S...: Ingenta Connect [ingentaconnect.com]
- 5. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methadone-induced desensitization of the delta-opioid receptor is mediated by uncoupling of receptor from G protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. delta-opioid receptor mobilization of intracellular calcium in SH-SY5Y cells: lack of evidence for delta-receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The δ-Opioid Receptor Agonist AR-M 1000390: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1243119#the-chemical-structure-and-properties-of-ar-m-1000390]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com